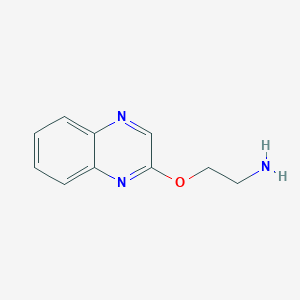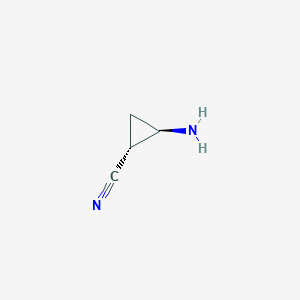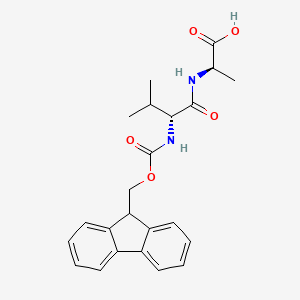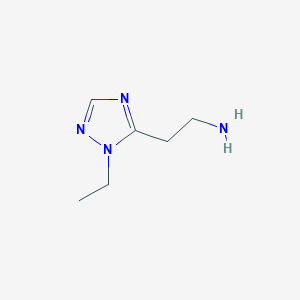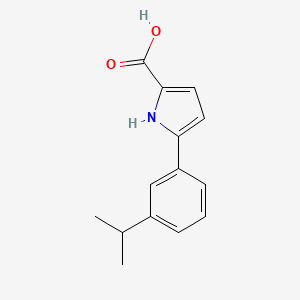
(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane. The brominated intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, reduction may produce the corresponding dehalogenated amine, and substitution reactions can result in various substituted phenylethylamines.
Applications De Recherche Scientifique
(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom and methyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(3-Chloro-2-methylphenyl)ethan-1-amine
- (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine
- (1S)-1-(3-Iodo-2-methylphenyl)ethan-1-amine
Uniqueness
(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
Clé InChI |
RRAICCSPOPJDTO-ZETCQYMHSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Br)[C@H](C)N |
SMILES canonique |
CC1=C(C=CC=C1Br)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


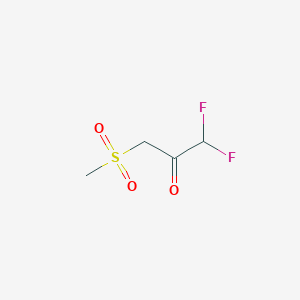
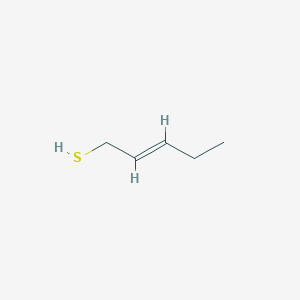
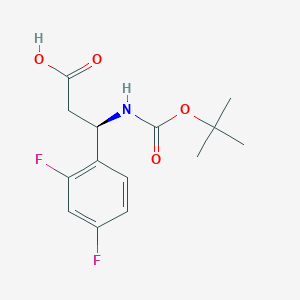


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
